2-(Dimethylamino)ethanol N-oxide 2-(Dimethylamino)ethanol N-oxide
Brand Name: Vulcanchem
CAS No.: 10489-99-3
VCID: VC18024491
InChI: InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C4H11NO2
Molecular Weight: 105.14 g/mol

2-(Dimethylamino)ethanol N-oxide

CAS No.: 10489-99-3

Cat. No.: VC18024491

Molecular Formula: C4H11NO2

Molecular Weight: 105.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)ethanol N-oxide - 10489-99-3

Specification

CAS No. 10489-99-3
Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
IUPAC Name 2-hydroxy-N,N-dimethylethanamine oxide
Standard InChI InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3
Standard InChI Key DSPZBSQDLWRRBL-UHFFFAOYSA-N
Canonical SMILES C[N+](C)(CCO)[O-]

Introduction

Chemical Identity and Nomenclature

Structural Definition

2-(Dimethylamino)ethanol N-oxide (CAS 10489-99-3) is an oxygenated derivative of 2-(dimethylamino)ethanol, where the tertiary amine group undergoes oxidation to form an N-oxide. The IUPAC name for this compound is 2-hydroxy-N,N-dimethylethanamine oxide, reflecting the hydroxyl group at the second carbon and the oxidized dimethylamine moiety . Its structure consists of a two-carbon ethanol backbone with a dimethylated amine oxide group, as represented by the SMILES notation C[N+](C)(CCO)[O-] .

Synonyms and Identifiers

The compound is recognized by multiple systematic and trivial names across chemical databases:

  • 2-(Dimethylamino)ethanol N-oxide

  • N,N-Dimethylethanolamine N-oxide

  • UNII-23N455619M

Table 1 summarizes key identifiers:

PropertyValueSource
Molecular FormulaC₄H₁₁NO₂
Molecular Weight105.14 g/mol
InChI KeyDSPZBSQDLWRRBL-UHFFFAOYSA-N
CAS Registry Number10489-99-3

Molecular Structure and Electronic Properties

Geometrical Configuration

The compound adopts a conformation where the N-oxide group introduces significant polarity. The oxygen atom in the N-oxide group carries a partial negative charge, while the nitrogen bears a positive charge, creating a zwitterionic character. This polarity facilitates interactions with water molecules, explaining its high solubility in aqueous media .

Synthesis and Manufacturing Considerations

Oxidation of 2-(Dimethylamino)ethanol

The most straightforward synthesis route involves the oxidation of 2-(dimethylamino)ethanol using peroxide-based reagents. For example, hydrogen peroxide (H₂O₂) in aqueous or alcoholic media can convert the tertiary amine to its N-oxide . This method parallels the oxidation of trimethylamine to trimethylamine N-oxide, a well-documented reaction.

Industrial Production Challenges

Despite the simplicity of laboratory-scale synthesis, industrial production faces hurdles:

  • Byproduct Formation: Over-oxidation may yield nitrone or nitro compounds.

  • Catalyst Sensitivity: Heterogeneous catalysts used in related amine oxidations (e.g., Pt/C) may require optimization to avoid decomposition .

Notably, patents describing the production of 2-(dimethylamino)ethanol derivatives, such as JPH09268163A and US8734617B2, focus on reductive or alkylation pathways rather than N-oxide formation . This gap highlights the need for further research into scalable N-oxide synthesis methods.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water, ethanol, and acetone due to its polar N-oxide group. Stability studies are absent in the available data, but analogous amine oxides are prone to thermal decomposition above 150°C, releasing NOₓ gases.

Comparative Analysis with Parent Amine

Table 2 contrasts key properties of 2-(dimethylamino)ethanol N-oxide with its non-oxidized counterpart:

Property2-(Dimethylamino)ethanol N-Oxide2-(Dimethylamino)ethanol
Boiling PointNot reported134–136°C
Density~1.1 g/cm³ (estimated)0.89 g/cm³
pKa~4.9 (N-oxide protonation)9.0 (amine protonation)

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